![molecular formula C19H30N2O2 B4189766 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide](/img/structure/B4189766.png)
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide
Overview
Description
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide, also known as EMA401, is a novel drug that has been extensively studied for its potential use in treating chronic pain. EMA401 is a small molecule that has been shown to selectively inhibit the ATP-gated ion channel P2X3, which is involved in the transmission of pain signals.
Mechanism of Action
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide selectively inhibits the P2X3 receptor, which is involved in the transmission of pain signals. By inhibiting P2X3, 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide reduces the transmission of pain signals from the peripheral nerves to the spinal cord and brain.
Biochemical and Physiological Effects:
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide has been shown to reduce pain in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce pain in human clinical trials. 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide has a good safety profile and has not been associated with any significant side effects.
Advantages and Limitations for Lab Experiments
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of pain. It also has a good safety profile and has not been associated with any significant side effects. However, 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide is a small molecule and may have limited bioavailability and pharmacokinetic properties, which may limit its effectiveness in some experimental models.
Future Directions
There are several future directions for the study of 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide. One potential direction is to investigate its effectiveness in combination with other pain medications. Another direction is to investigate its effectiveness in different types of pain, such as visceral pain. Additionally, further research is needed to understand the long-term safety and efficacy of 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide.
Scientific Research Applications
4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide has been extensively studied for its potential use in treating chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. 4-ethyl-N-(2-methyl-1-{[(3-methylbutyl)amino]carbonyl}propyl)benzamide has also been shown to be effective in reducing pain in human clinical trials.
properties
IUPAC Name |
4-ethyl-N-[3-methyl-1-(3-methylbutylamino)-1-oxobutan-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-6-15-7-9-16(10-8-15)18(22)21-17(14(4)5)19(23)20-12-11-13(2)3/h7-10,13-14,17H,6,11-12H2,1-5H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCAAGNQIWXMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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